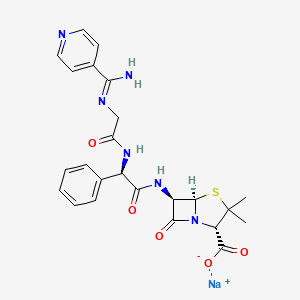

Pirbenicillin sodium

Beschreibung

Pirbenicillin sodium is the sodium salt of pirbenicillin, a semi-synthetic penicillin derivative developed for its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Structurally, it is derived from 6-aminopenicillanic acid (6-APA) and features a unique side chain that improves its stability and binding affinity to penicillin-binding proteins (PBPs). By inhibiting PBPs, pirbenicillin disrupts peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis .

Pirbenicillin exhibits a broad spectrum of activity, including efficacy against Escherichia coli, Serratia, Citrobacter, and Enterobacter species. However, it is less effective against Proteus spp. coli strains . Its pharmacokinetic profile includes rapid distribution and renal excretion, typical of β-lactam antibiotics.

Eigenschaften

CAS-Nummer |

55162-26-0 |

|---|---|

Molekularformel |

C24H25N6NaO5S |

Molekulargewicht |

532.5 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1 |

InChI-Schlüssel |

LWRGPIPUJPCPAY-HSRLECSKSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Synonyme |

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pirbenicillin-Natrium wird durch eine Reihe chemischer Reaktionen, beginnend mit Penicillin, synthetisiert. Der Prozess beinhaltet die Acylierung des Penicillin-Kerns mit spezifischen Seitenketten, um seine antibakteriellen Eigenschaften zu verbessern. Zu den wichtigsten Schritten gehören:

Acylierung: Der Penicillin-Kern wird mit einer Seitenkette acyliert, die eine Pyridylformimidoylaminogruppe enthält.

Industrielle Produktionsmethoden: Die industrielle Produktion von Pirbenicillin-Natrium beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst:

Fermentation: Produktion des Penicillin-Kerns durch Fermentation.

Chemische Modifikation: Acylierung und andere chemische Modifikationen, um die gewünschten Seitenketten einzuführen.

Reinigung: Großtechnische Reinigungstechniken wie Kristallisation und Filtration, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pirbenicillin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung kann in Gegenwart von Wasser hydrolysiert werden, was zum Abbau des β-Lactamrings führt.

Oxidation: Sie kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.

Oxidation: Starke Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden:

Hydrolyse: Abbauprodukte des β-Lactamrings.

Oxidation: Oxidierte Derivate von Pirbenicillin-Natrium.

Substitution: Substituierte Derivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pirbenicillin-Natrium hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von halbsynthetischen Penicillinen zu untersuchen.

Biologie: Wird in mikrobiologischen Studien eingesetzt, um die antibakterielle Aktivität gegen verschiedene Bakterienstämme zu untersuchen.

Medizin: Wird in klinischen Studien eingesetzt, um neue Antibiotika zu entwickeln und deren Wirksamkeit gegen resistente Bakterienstämme zu untersuchen.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika und verwandten Verbindungen eingesetzt

5. Wirkmechanismus

Pirbenicillin-Natrium entfaltet seine antibakterielle Wirkung durch Bindung an bestimmte Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zu einer Zelllyse und zum Tod führt. Die Verbindung zielt auf die PBPs ab und stört die Vernetzung von Peptidoglykanketten, die für die Aufrechterhaltung der Zellwandintegrität essentiell sind .

Ähnliche Verbindungen:

Carbenicillin: Ein weiteres halbsynthetisches Penicillin mit ähnlicher antibakterieller Aktivität, jedoch weniger wirksam gegen bestimmte Stämme von Pseudomonas aeruginosa.

Ticarcillin: Ähnlich wie Pirbenicillin-Natrium, jedoch mit unterschiedlicher Wirksamkeit gegen verschiedene Bakterienstämme.

Piperacillin: Ein Breitbandpenicillin mit ähnlichem Wirkmechanismus, jedoch unterschiedlichem Wirkungsspektrum

Einzigartigkeit von Pirbenicillin-Natrium: Pirbenicillin-Natrium ist einzigartig aufgrund seiner verstärkten Aktivität gegen Pseudomonas aeruginosa und andere gramnegative Bakterien. Es ist wirksamer als Carbenicillin und Ticarcillin gegen bestimmte Bakterienstämme, was es zu einem wertvollen Antibiotikum bei der Behandlung von Infektionen macht, die durch resistente Bakterien verursacht werden .

Wirkmechanismus

Pirbenicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound targets the PBPs, disrupting the cross-linking of peptidoglycan chains, which are essential for maintaining cell wall integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pirbenicillin sodium is often compared to other anti-pseudomonal penicillins, such as carbenicillin, ticarcillin, and BL-P1654, as well as aminoglycoside combinations. Key comparisons are outlined below:

Pirbenicillin vs. Carbenicillin

- Minimum Inhibitory Concentration (MIC): Against P. aeruginosa, pirbenicillin demonstrates 3–4 times greater potency than carbenicillin. At a standard inoculum (10⁵ CFU/mL), the median MIC for pirbenicillin is 3.1 µg/mL, compared to 25 µg/mL for carbenicillin. This advantage diminishes with higher inoculum sizes (e.g., MICs rise to 50 µg/mL for both at 10⁸–10⁹ CFU/mL) .

- Spectrum of Activity:

Pirbenicillin is superior against Streptococcus faecalis (Gram-positive) but inferior against Proteus spp. . - Minimum Bactericidal Concentration (MBC): For 40% of P. aeruginosa isolates, pirbenicillin fails to achieve MBC even at 512 µg/mL, whereas carbenicillin fails for 10% of isolates .

Pirbenicillin vs. Ticarcillin

- MIC Values: Pirbenicillin’s MIC against P. aeruginosa (3.1 µg/mL) is fourfold lower than ticarcillin (12.5 µg/mL) under standard conditions. However, both show reduced efficacy at higher inocula .

- pH Sensitivity:

Pirbenicillin’s activity is highly pH-dependent. At pH 6, 6.25 µg/mL inhibits 57% of strains, compared to 11% inhibition at pH 6. Ticarcillin and carbenicillin show less pH sensitivity .

Pirbenicillin vs. BL-P1654

- MIC Comparison: Pirbenicillin requires twice the MIC of BL-P1654 (e.g., 6.25 µg/mL vs. 3.1 µg/mL) to inhibit P. aeruginosa. However, BL-P1654’s activity is more adversely affected by high inoculum sizes .

Synergy with Aminoglycosides

- Pirbenicillin combined with gentamicin enhances bactericidal effects against most P. aeruginosa strains. However, this synergy is absent in aminoglycoside-resistant isolates .

Table 1: Comparative Activity of Pirbenicillin Against Pseudomonas aeruginosa

| Parameter | Pirbenicillin | Carbenicillin | Ticarcillin | BL-P1654 |

|---|---|---|---|---|

| Median MIC (10⁵ CFU/mL) | 3.1 µg/mL | 25 µg/mL | 12.5 µg/mL | 1.5 µg/mL |

| Median MIC (10⁸ CFU/mL) | 50 µg/mL | 100 µg/mL | 50 µg/mL | 25 µg/mL |

| pH 6 Efficacy (% inhibition) | 57% | 7% | 11% | N/A |

| Synergy with Gentamicin | Yes* | Yes* | Yes* | Yes* |

*Synergy absent in aminoglycoside-resistant strains .

Table 2: Spectrum of Activity Against Key Pathogens

| Organism | Pirbenicillin | Carbenicillin | Ticarcillin |

|---|---|---|---|

| Pseudomonas aeruginosa | +++ | + | ++ |

| Escherichia coli | ++ | ++ | ++ |

| Streptococcus faecalis | +++ | + | + |

| Proteus spp. | + | +++ | ++ |

Q & A

Basic Research Question: What is the antimicrobial spectrum of Pirbenicillin sodium, and how should researchers design experiments to evaluate its activity against diverse bacterial strains?

Methodological Answer:

To assess Pirbenicillin sodium’s spectrum, use standardized in vitro susceptibility testing (e.g., broth microdilution or agar dilution) following Clinical and Laboratory Standards Institute (CLSI) guidelines. Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates to account for phenotypic variability. Measure minimum inhibitory concentrations (MICs) and compare with established beta-lactam antibiotics to contextualize efficacy. For reproducibility, document bacterial growth conditions (e.g., pH, temperature) and use triplicate assays to minimize variability .

Advanced Research Question: How can researchers investigate the molecular mechanisms underlying bacterial resistance to Pirbenicillin sodium, particularly in strains with reduced susceptibility?

Methodological Answer:

Employ a combination of genomic and biochemical approaches:

- Genomic Analysis: Perform whole-genome sequencing of resistant isolates to identify mutations in penicillin-binding protein (PBP) genes or upregulated efflux pumps. Compare with susceptible strains using tools like BLAST or ResFinder.

- Enzyme Kinetics: Purify PBPs from resistant/susceptible strains and measure Pirbenicillin sodium’s binding affinity via surface plasmon resonance (SPR) or fluorometric assays.

- Structural Studies: Use X-ray crystallography or cryo-EM to visualize drug-PBP interactions in resistant mutants.

Validate findings with in vitro time-kill assays under physiological conditions (e.g., simulated serum pharmacokinetics) .

Basic Research Question: What experimental controls are essential when assessing Pirbenicillin sodium’s efficacy in animal infection models?

Methodological Answer:

- Positive Controls: Include a clinically relevant beta-lactam (e.g., ampicillin) to benchmark efficacy.

- Negative Controls: Use saline or untreated cohorts to account for natural immune responses.

- Pharmacokinetic (PK) Validation: Measure serum drug levels via HPLC to ensure doses align with human-equivalent exposures.

- Endpoint Criteria: Define objective metrics (e.g., bacterial load reduction in organs, survival rates) and adhere to ethical guidelines (e.g., NIH preclinical reporting standards) .

Advanced Research Question: How should researchers address contradictory data on Pirbenicillin sodium’s efficacy across studies, such as discrepancies in MIC values or in vivo outcomes?

Methodological Answer:

- Meta-Analysis: Systematically review variables like inoculum size, culture media, and PK/PD parameters (e.g., % time above MIC). Use statistical tools (e.g., random-effects models) to quantify heterogeneity.

- Method Replication: Repeat conflicting experiments under standardized conditions, adhering to protocols from high-impact studies (e.g., CLSI guidelines for MIC testing).

- Strain Characterization: Confirm bacterial identity and resistance profiles via MALDI-TOF and antibiotic susceptibility testing. Cross-reference with databases like NCBI or CARD .

Basic Research Question: What analytical methods are recommended for quantifying Pirbenicillin sodium in biological matrices (e.g., serum, tissue)?

Methodological Answer:

- HPLC-MS/MS: Optimize chromatography conditions (e.g., C18 column, 0.1% formic acid mobile phase) and validate sensitivity (LOQ ≤ 0.1 µg/mL), precision (CV < 15%), and recovery rates (85–115%).

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects. Include internal standards (e.g., deuterated Pirbenicillin) for accuracy .

Advanced Research Question: How can researchers optimize experimental designs to evaluate Pirbenicillin sodium’s synergy with beta-lactamase inhibitors (e.g., clavulanic acid)?

Methodological Answer:

- Checkerboard Assays: Test fractional inhibitory concentration indices (FICIs) across a matrix of drug combinations. Synergy is defined as FICI ≤ 0.5.

- Mechanistic Studies: Use nitrocefin hydrolysis assays to quantify beta-lactamase inhibition. Pair with RNA-seq to assess gene expression changes in treated biofilms.

- In Vivo Validation: Use neutropenic murine models with dual-therapy regimens, ensuring PK alignment between compounds .

Basic Research Question: What criteria should guide the selection of bacterial strains for studying Pirbenicillin sodium’s mechanism of action?

Methodological Answer:

- Wild-Type vs. Mutants: Include isogenic PBP knockout strains to isolate target-specific effects.

- Diversity: Select gram-positive (e.g., Streptococcus pneumoniae) and gram-negative (e.g., Escherichia coli) species with well-characterized PBPs.

- Clinical Relevance: Prioritize multidrug-resistant strains from surveillance networks (e.g., SENTRY Antimicrobial Surveillance Program) .

Advanced Research Question: How can researchers integrate transcriptomic or proteomic data to elucidate Pirbenicillin sodium’s sublethal effects on bacterial physiology?

Methodological Answer:

- RNA-seq: Profile gene expression in sub-MIC exposed cultures to identify stress pathways (e.g., cell wall stress stimulons). Validate with qRT-PCR.

- Proteomics: Use TMT labeling and LC-MS/MS to quantify PBP expression changes. Correlate with phenotypic data (e.g., filamentation via microscopy).

- Bioinformatics: Apply STRING or KEGG pathway analysis to map dysregulated networks .

Basic Research Question: What are the key considerations for ensuring stability of Pirbenicillin sodium in in vitro assays?

Methodological Answer:

- Storage Conditions: Prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles. Confirm stability via HPLC at 0, 24, and 48 hours.

- Temperature Control: Conduct assays at 35–37°C with CO₂ supplementation for fastidious organisms.

- Antioxidants: Add 0.1% ascorbic acid if oxidative degradation is observed .

Advanced Research Question: How should researchers design studies to investigate cross-resistance between Pirbenicillin sodium and non-beta-lactam antibiotics?

Methodological Answer:

- Panel Testing: Screen resistant isolates against multiple antibiotic classes (e.g., fluoroquinolones, macrolides) using gradient MIC strips.

- Efflux Pump Inhibition: Combine Pirbenicillin sodium with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms.

- Genomic Correlation: Use machine learning (e.g., logistic regression) to identify resistance genes associated with multidrug phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.